molecular formula C11H18N2O2 B3167349 2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol CAS No. 919021-32-2

2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol

Cat. No.: B3167349
CAS No.: 919021-32-2
M. Wt: 210.27 g/mol
InChI Key: TWALZNSCFJHRNZ-UHFFFAOYSA-N
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Description

2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol (CAS 919021-32-2) is a multifunctional organic compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound features a benzylamine core substituted with ethanolamine groups, providing reactive sites including a primary amino group and two hydroxyl groups . This unique structure makes it a versatile and valuable building block in synthetic chemistry, enabling applications in the research and development of pharmaceuticals, agrochemicals, and other specialty chemicals . The presence of multiple functional groups allows for extensive further derivatization, facilitating the construction of more complex molecular architectures . The compound's balanced polarity and solubility in common organic solvents enhance its utility in various reaction schemes, while its stability under standard conditions ensures reliable handling and storage . With a topological polar surface area (TPSA) of 69.7 Ų , it possesses favorable physicochemical properties for drug discovery research. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(3-aminophenyl)methyl-(2-hydroxyethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c12-11-3-1-2-10(8-11)9-13(4-6-14)5-7-15/h1-3,8,14-15H,4-7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWALZNSCFJHRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol typically involves the reaction of 3-aminobenzylamine with 2-chloroethanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the chloroethanol, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine and alcohol groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure and Substituents

  • Target Compound: Features a 3-aminobenzyl group attached to the ethanolamine backbone.
  • Analog 1: ASDSB (2-{Ethyl-[4-(2-{4-[2-(4-methanesulfonyl-phenyl)-vinyl]-phenyl}-vinyl)-phenyl]-amino}-ethanol) Contains a methanesulfonyl (-SO₂CH₃) group and extended π-conjugation via vinyl linkages. This substituent increases electron-withdrawing effects, altering redox properties compared to the target compound .
  • Analog 2: 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol Substituted with electron-withdrawing chlorine atoms and a planar dichlorophenyl ring. The Cl atoms reduce basicity but enhance lipophilicity .
  • Analog 3: 2-[(3-Methoxybenzyl)amino]ethanol Methoxy (-OCH₃) group at the benzyl 3-position provides moderate electron-donating effects, contrasting with the amino group in the target compound .

Molecular Geometry and Interactions

  • Crystal Packing: In 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, dihedral angles between aromatic rings (67.71°) and intramolecular N–H···Cl/O hydrogen bonds stabilize the structure . The target compound’s 3-aminobenzyl group may exhibit similar hydrogen-bonding patterns but with N–H···O/N interactions due to the -NH₂ group.

Reactivity

  • Amino Group: The -NH₂ group in the target compound is susceptible to acylation or Schiff base formation, similar to 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol, which forms stable hydrogen bonds .
  • Hydroxyethyl Group: The -OH in ethanolamine can participate in coordination chemistry, as seen in Dy₂ complexes with tripodal ethanolamine ligands () .

Physical and Chemical Properties

Property Target Compound (Inferred) ASDSB 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol 2-[(3-Methoxybenzyl)amino]ethanol
Melting Point ~200–250°C (estimated) 275.5°C Not reported Not reported
Solubility Polar solvents (H₂O, DMF) Low (DMF used in synthesis) Low (solubilized in THF) Moderate (polar aprotic solvents)
Hydrogen Bonding Strong (N–H···O) Moderate (C–H···π) Strong (N–H···Cl/O) Weak (methoxy lacks H-bond donors)
Electron Effects Electron-donating (-NH₂) Electron-withdrawing (-SO₂CH₃) Electron-withdrawing (-Cl) Electron-donating (-OCH₃)

Biological Activity

2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol, also known as ABHEA, is an organic compound characterized by its amine and alcohol functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structure allows it to engage in various biochemical interactions, making it a subject of interest for researchers exploring therapeutic applications.

Chemical Structure

  • Molecular Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 210.27 g/mol

Synthesis

ABHEA is synthesized through the reaction of 3-aminobenzylamine with 2-chloroethanol under basic conditions. This nucleophilic substitution reaction results in the formation of the desired product, with potential for optimization in industrial settings to enhance yield and efficiency.

The biological activity of ABHEA is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and electrostatic interactions, modulating the activity of these targets. The exact pathways depend on the biological context in which ABHEA is applied.

Therapeutic Potential

Research indicates that ABHEA may possess various therapeutic properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial and antifungal properties. For example, monomeric alkaloids have shown effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound's structural features may allow it to inhibit cancer cell proliferation through mechanisms similar to those observed in other bioactive compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to ABHEA:

  • Antimicrobial Studies : A study on monomeric alkaloids demonstrated moderate to good antimicrobial activity against various bacterial strains, suggesting that similar compounds might exhibit comparable effects .
  • Enzymatic Interactions : Research on enzymatic routes involving γ-hydroxy-α-amino acids provides insights into how compounds like ABHEA can be utilized in biochemical pathways, potentially influencing metabolic processes .
  • In Silico Studies : Computational studies have been employed to predict the binding interactions of ABHEA with biological targets, aiding in understanding its potential efficacy as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Aminobenzyl AlcoholLacks hydroxyethyl groupModerate antimicrobial activity
3-AminobenzylamineSimilar structure without hydroxyethylPotential anticancer properties
2-HydroxyethylamineContains hydroxyethyl but no benzylamineLimited biological activity

ABHEA stands out due to its unique combination of both amine and alcohol functional groups, allowing it to participate in diverse chemical reactions and biological interactions.

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated protocol involves reacting 3-amino-benzylamine with 2-bromoethanol in the presence of a base like triethylamine (TEA) under reflux conditions. For example, a similar synthesis (for structural analogs) achieved an 88% yield by heating 2-methoxy-N-methyl ethylamine with 2-bromoethanol in toluene at 100°C for 2 hours, followed by purification via column chromatography . Another method uses Pd/C-catalyzed hydrogenation of nitro intermediates in methanol, as demonstrated in the synthesis of Schiff base derivatives .

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization employs:

  • NMR spectroscopy : Proton environments (e.g., hydroxyl, amino groups) are resolved via 1H^1H NMR, with δ values for aromatic protons (~6.7–7.8 ppm) and methylene groups (~3.3–3.7 ppm) .
  • X-ray crystallography : Used to confirm stereochemistry and hydrogen-bonding networks. For example, anisotropic refinement of non-H atoms and isotropic treatment of hydroxyl H atoms were critical in resolving the crystal structure of a related Schiff base .
  • HPLC/MS : Validates purity and molecular weight (e.g., LC/MS with m/z = 457.24 [MH+] for pharmaceutical intermediates) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Key variables include:

  • Temperature : Higher temperatures (e.g., 100°C) accelerate substitution reactions but may promote side products. Lower temps (0°C) are used for acid-sensitive steps .
  • Catalysts : Pd/C enhances nitro-group reduction efficiency, achieving 95% yield in hydrogenation steps .
  • Solvent polarity : Toluene or DMF improves solubility of hydrophobic intermediates, while methanol aids in recrystallization .
  • Purification : Sequential use of C18 reverse-phase chromatography (acetonitrile/water) and recrystallization from ethanol minimizes impurities .

Advanced: How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. inactivity)?

Answer:
Discrepancies often arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., ethanol) can alter hydrogen-bonding interactions critical for enzyme binding .
  • Structural analogs : Substituent positioning (e.g., para vs. meta hydroxyl groups) drastically affects activity. For example, 3-hydroxybenzoyl derivatives show higher antimicrobial activity than 4-substituted analogs .
  • Validation : Cross-testing in orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) clarifies mechanistic inconsistencies .

Advanced: What computational approaches predict the compound’s interactions with biological targets?

Answer:

  • Molecular docking : Models hydrogen bonding between the compound’s amino/hydroxyl groups and protease active sites (e.g., HIV-1 protease). Modifications to the benzyl group can improve binding energy by 1.5–2.0 kcal/mol .
  • DFT calculations : Optimize geometry for stability, revealing planar amino groups and dihedral angles (e.g., C7–N1–C8–C9 = 120°) critical for receptor compatibility .

Basic: What are common chemical reactions involving this compound?

Answer:

  • Oxidation : Hydroxyl groups are oxidized to ketones using Cr(VI) reagents, forming intermediates for further functionalization .
  • Substitution : Amino groups react with acyl chlorides or alkyl halides to generate amides or secondary amines, useful in drug derivatization .
  • Schiff base formation : Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) yields imine-linked derivatives for coordination chemistry .

Advanced: How can this scaffold be modified to design enzyme inhibitors?

Answer:

  • Structure-activity relationship (SAR) : Adding electron-withdrawing groups (e.g., -CF3_3) to the benzyl ring enhances binding to hydrophobic enzyme pockets, as seen in EDG-2 inhibitors .
  • Bioisosteric replacement : Replacing the ethanol moiety with thioether groups improves metabolic stability, as demonstrated in fluorobenzyl analogs .
  • Crystallographic data : Hydrogen-bonding patterns from X-ray structures guide substitutions (e.g., methoxy groups at C4 improve π-π stacking in HIV protease inhibitors) .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column chromatography : Silica gel (ethyl acetate/hexane) or C18 reverse-phase (acetonitrile/water) separates polar impurities .
  • Recrystallization : Ethanol or methanol at 0°C yields high-purity crystals (95–96% recovery) .
  • Acid-base extraction : Utilizes the compound’s amine solubility in acidic aqueous phases for separation from non-polar byproducts .

Advanced: What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Answer:

  • Crystal twinning : Achiral compounds in chiral space groups (e.g., P21_1) require merging Friedel opposites during refinement .
  • Hydrogen atom localization : Isotropic refinement of hydroxyl H atoms from difference Fourier maps resolves ambiguous electron density .
  • Thermal motion : Anisotropic displacement parameters (ADPs) for non-H atoms improve model accuracy in low-temperature (90 K) datasets .

Advanced: How does stereochemistry influence the compound’s biological activity?

Answer:

  • Enantiomeric specificity : (R)-configurations at chiral centers (e.g., 2-amino-ethanol moiety) enhance binding to β-adrenergic receptors, as seen in nebivolol intermediates .
  • Racemization risks : Basic conditions during synthesis can epimerize chiral centers, requiring pH control (<7) to retain enantiopurity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol
Reactant of Route 2
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2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol

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